molecular formula C18H17NO B11723748 2-[(Naphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

2-[(Naphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B11723748
M. Wt: 263.3 g/mol
InChI Key: AJHSKARRJJFMLZ-UHFFFAOYSA-N
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Description

2-[(Naphthalen-1-yl)methylidene]-1-azabicyclo[222]octan-3-one is a complex organic compound characterized by its unique bicyclic structure

Properties

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

2-(naphthalen-1-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C18H17NO/c20-18-14-8-10-19(11-9-14)17(18)12-15-6-3-5-13-4-1-2-7-16(13)15/h1-7,12,14H,8-11H2

InChI Key

AJHSKARRJJFMLZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one typically involves a condensation reaction between naphthalen-1-ylmethylidene and 1-azabicyclo[2.2.2]octan-3-one. This reaction is often catalyzed by acid, such as hydrogen chloride in diethyl ether, and the product is subsequently crystallized from methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethylidene derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

The synthesis typically involves a condensation reaction between naphthalen-1-ylmethylidene and 1-azabicyclo[2.2.2]octan-3-one, often catalyzed by acids like hydrogen chloride in diethyl ether, followed by crystallization from methanol . This compound can undergo various reactions, including oxidation, reduction, and substitution, making it versatile for synthetic chemistry.

Chemistry

In the field of chemistry, 2-[(Naphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies.

Biology

This compound has shown promise in biological research, particularly in developing bioactive compounds:

  • Enzyme Inhibition : Preliminary studies indicate that derivatives may inhibit enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase.
  • Cytotoxicity : Investigations reveal selective cytotoxicity against cancer cell lines, suggesting potential therapeutic applications .

Industry

In industrial applications, the compound can be utilized in the production of advanced materials with unique properties due to its structural characteristics. Its ability to interact with various biological targets also makes it suitable for drug development and material science.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of analogs of this compound against several cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from 10 to 50 µM, demonstrating their potential as anticancer agents .

Case Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of this compound on acetylcholinesterase showed promising results, with IC50 values indicating effective inhibition at micromolar concentrations. This suggests its potential role in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Naphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is unique due to its specific combination of a naphthalene group and a bicyclic azabicyclo[2.2.2]octane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-[(Naphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, a bicyclic compound featuring a nitrogen atom, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active substances and has been studied for its interactions with biological systems.

Chemical Structure and Properties

The chemical formula for this compound is C18H17NOC_{18}H_{17}NO with a molecular weight of approximately 263.3 g/mol. The compound's structure includes a naphthalene moiety linked through a methylene bridge to an azabicyclo[2.2.2]octane system, which is known for its unique three-dimensional conformation that can influence biological interactions.

Pharmacological Profile

Research indicates that this compound exhibits significant pharmacological properties, particularly in the following areas:

1. Antitumor Activity:
Studies have shown that derivatives of azabicyclo compounds can act as potent antitumor agents. For instance, related compounds have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells .

2. Neuroprotective Effects:
The structure of 1-azabicyclo[2.2.2]octane derivatives suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neurodegenerative processes. Compounds in this class have been evaluated for their ability to penetrate the blood-brain barrier, making them promising candidates for treating neurodegenerative diseases such as Alzheimer's disease .

3. Anticholinergic Activity:
Due to the presence of the azabicyclo structure, these compounds may exhibit anticholinergic properties, which can be beneficial in treating conditions like overactive bladder or muscle spasms by blocking acetylcholine receptors .

Case Study 1: Antitumor Efficacy

A study published in Cancer Research explored the effects of related azabicyclo compounds on tumor growth in vivo. The results indicated that treatment with these compounds led to a marked reduction in tumor size compared to control groups, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Neuroprotective Mechanisms

In a pharmacokinetic study involving Sprague-Dawley rats, researchers administered the compound orally and intravenously to assess its bioavailability and distribution within the central nervous system (CNS). The findings revealed that the compound effectively crossed the blood-brain barrier, with significant concentrations observed in brain tissue post-administration, indicating its potential utility in neurodegenerative disease models .

Comparative Analysis Table

Biological ActivityRelated CompoundsMechanism of ActionReference
AntitumorAzabicyclo derivativesInduction of apoptosis
NeuroprotectivePSEN1 inhibitorsModulation of neurotransmitter pathways
AnticholinergicQuinuclidine analogsAcetylcholine receptor antagonism

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-[(Naphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, and how are they experimentally determined?

  • Methodological Answer : Key properties include molecular weight (C₁₈H₁₇NO, 263.34 g/mol), solubility, and stability under varying pH/temperature. Gas-phase ion energy data (e.g., proton affinity, ionization energy) can be derived via mass spectrometry (MS) and computational modeling, as outlined for related bicyclic compounds . Structural elucidation requires nuclear magnetic resonance (NMR) and X-ray crystallography, with naphthalene ring conformation analyzed using bond angles and torsional parameters (e.g., C1–C11–O1–H1 dihedral angles in naphthalen-1-ylmethanol derivatives) .

Q. How is this compound synthesized, and what are common intermediates?

  • Methodological Answer : A plausible route involves condensation of 1-azabicyclo[2.2.2]octan-3-one (3-Quinuclidinone, CAS 3731-38-2) with 1-naphthalenecarboxaldehyde under acidic or basic conditions. Evidence from naphthol derivative synthesis (e.g., propargylation of 1-naphthol using K₂CO₃ in DMF) suggests similar strategies for introducing the naphthalene moiety . Intermediates like 1-naphthalenemethanol (CAS 4780-79-4) may be used, with reaction progress monitored via TLC (n-hexane:ethyl acetate, 9:1) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and conjugated C=C stretches. ¹H/¹³C NMR resolves bicyclic and naphthalene protons, with coupling constants (e.g., J = 8–10 Hz for aromatic protons) critical for stereochemical assignment . X-ray crystallography provides definitive structural validation, as seen in related azabicyclic compounds .

Advanced Research Questions

Q. How can experimental design address contradictions in reported biological activity data (e.g., toxicity vs. pharmacological potential)?

  • Methodological Answer : Systematic reviews (e.g., ATSDR’s framework for naphthalene derivatives) recommend:

  • Dose-response studies : Vary concentrations across in vitro/in vivo models (e.g., IC₅₀ determination in cell lines).
  • Route-specific exposure : Compare inhalation, oral, and dermal administration to resolve discrepancies in bioavailability .
  • Mechanistic assays : Use transcriptomic or metabolomic profiling to distinguish direct toxicity from off-target effects .
    • Example : A split-plot design (randomized blocks with replicates) could isolate variables like solvent polarity or metabolic activation .

Q. What computational and experimental approaches validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular docking : Model the bicyclic core and naphthalene group into active sites (e.g., cytochrome P450 enzymes).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.
  • In vitro inhibition assays : Measure enzyme activity (e.g., acetylcholinesterase) with controls for non-specific binding .
    • Data Interpretation : Cross-reference with toxicokinetic profiles of naphthalene derivatives (e.g., hepatic metabolism pathways) to predict bioactivation risks .

Q. How can environmental fate studies be structured to assess ecological risks?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Abiotic degradation : Hydrolysis/photolysis under UV light (pH 4–9) with HPLC monitoring.
  • Biotic transformation : Soil microcosm studies using LC-MS to track metabolites.
  • Bioaccumulation : Measure logP (octanol-water partition coefficient) experimentally or via QSAR models.
    • Case Study : For naphthalene derivatives, aerobic degradation rates correlate with substituent electronegativity, suggesting similar structure-activity relationships for this compound .

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